molecular formula C13H23NO2 B8689031 tert-Butyl spiro[2.5]octan-6-ylcarbamate

tert-Butyl spiro[2.5]octan-6-ylcarbamate

Cat. No.: B8689031
M. Wt: 225.33 g/mol
InChI Key: VULFXNPHEOFQMP-UHFFFAOYSA-N
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Description

tert-Butyl spiro[2.5]octan-6-ylcarbamate is a structurally complex carbamate derivative characterized by a spirocyclic framework. The spiro[2.5]octane core consists of two fused rings—a six-membered ring and a three-membered ring—connected via a single spiro carbon atom. Its structural uniqueness lies in the combination of a compact spiro system with the carbamate group, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-spiro[2.5]octan-6-ylcarbamate

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-4-6-13(7-5-10)8-9-13/h10H,4-9H2,1-3H3,(H,14,15)

InChI Key

VULFXNPHEOFQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl spiro[2.5]octan-6-ylcarbamate, along with their similarity scores and distinguishing features (derived from ):

Compound Name Similarity Score Key Structural Differences
tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate 0.98 Replacement of a carbon with nitrogen (aza) in the spiro[3.4]octane system
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 0.96 Smaller spiro[3.3]heptane core (vs. [2.5]octane); aza substitution
tert-Butyl spiro[2.4]heptan-1-ylcarbamate 0.96 Reduced ring sizes (spiro[2.4]heptane) and carbamate position (1 vs. 6)
tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate 0.94 Altered carbamate position (5 vs. 6); aza substitution

Impact of Spiro Ring Size and Substituents

  • Ring Size and Stability : The spiro[2.5]octane system in the target compound provides greater conformational rigidity compared to smaller spiro systems like [3.3]heptane or [2.4]heptane. Larger spiro frameworks may enhance thermal stability but reduce solubility due to increased hydrophobicity .
  • However, this substitution may also introduce synthetic challenges, such as increased sensitivity to acidic conditions .

Fragmentation Behavior in Mass Spectrometry

Spiro compounds, including this compound, are prone to fragmentation at the spiro junction under electron ionization mass spectrometry (EIMS). For example, analogous spiro compounds (e.g., compounds 17–20 in ) lose fragments such as ArN₂CO or ArN₂CO₂, yielding diagnostic peaks (e.g., m/z 505 and 489 for compound 18). This suggests that the target compound may undergo similar cleavage, producing fragments indicative of its carbamate group and spiro architecture .

Functional Group Positioning

The position of the carbamate group significantly influences reactivity. Such positional differences could impact binding affinity in biological applications or catalytic efficiency in synthetic pathways .

Preparation Methods

Cyclopropanation via Corey-Chaykovsky Reaction

A common method involves reacting cyclohexenone derivatives with sulfoxonium ylides to form the spiro[2.5]octane core:

  • Reagents : Trimethylsulfoxonium iodide, potassium tert-butoxide.

  • Conditions : DMSO, 20–25°C, 12–24 hours.

  • Yield : 65–70% for ethyl 1-oxaspiro[2.5]octane-6-carboxylate.

Mechanism :

Cyclohexenone+Sulfoxonium ylideBaseSpiro[2.5]octane\text{Cyclohexenone} + \text{Sulfoxonium ylide} \xrightarrow{\text{Base}} \text{Spiro[2.5]octane}

Alternative Cyclopropanation with Dibromoethane

Ethyl cyanoacetate and 1,2-dibromoethane undergo cyclopropanation under basic conditions:

  • Reagents : Sodium ethoxide, 1,2-dibromoethane.

  • Conditions : Ethanol, reflux (3–4 hours).

  • Yield : 70% for 1-cyanocyclopropanecarboxylic acid ethyl ester.

Functionalization to Amine Intermediate

The spiro[2.5]octane core is functionalized to introduce the primary amine group required for carbamate formation.

Reductive Amination

  • Reagents : Sodium borohydride, lithium aluminum hydride.

  • Conditions : Tetrahydrofuran (THF)/water, 0°C to room temperature.

  • Yield : 93% for 1-aminomethylcyclopropanecarboxylic acid ethyl ester.

Catalytic Hydrogenation

  • Reagents : Palladium on carbon (Pd/C), hydrogen gas.

  • Conditions : Methanol, ambient temperature.

  • Yield : Quantitative conversion observed for similar spirocyclic amines.

Carbamate Protection with tert-Butoxycarbonyl (Boc) Group

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride):

Standard Boc Protection

  • Reagents : Di-tert-butyl dicarbonate, triethylamine.

  • Conditions : Dichloromethane (DCM) or ethyl acetate, 0°C to room temperature.

  • Yield : 70–80% for tert-butyl spiro[2.5]octan-1-ylcarbamate.

Reaction Scheme :

Spiro[2.5]octan-6-amine+(Boc)2OBasetert-Butyl spiro[2.5]octan-6-ylcarbamate\text{Spiro[2.5]octan-6-amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl spiro[2.5]octan-6-ylcarbamate}

Alternative Boc Protection in Polar Solvents

  • Reagents : Boc anhydride, dimethylformamide (DMF).

  • Conditions : Cesium carbonate, 20°C, 12 hours.

  • Yield : 75–85% for analogous carbamates.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Corey-ChaykovskyCyclopropanation → Boc protection65–70%Scalable, mild conditionsRequires toxic sulfoxonium reagents
Dibromoethane Cycloprop.Cyclopropanation → Reductive amination70%Cost-effective reagentsLonger reaction times
Catalytic HydrogenationHydrogenation → Boc protection>90%High efficiencyRequires specialized equipment

Advanced Synthetic Strategies

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis can produce enantiomerically pure spiro[2.5]octane derivatives:

  • Catalyst : Manganese complexes with aminopyridine ligands.

  • Conditions : Hydrogen peroxide, acetonitrile, 25°C.

  • Outcome : Enantiomeric excess (ee) >90% for hydroxylated intermediates.

Flow Chemistry Approaches

Continuous-flow systems improve reaction control and scalability:

  • Setup : Microreactor with immobilized catalysts.

  • Yield : 85–90% for spirocyclic carbamates .

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